Psiguadial D

Anticancer Hepatocellular carcinoma Cytotoxicity

Researchers targeting hepatocellular carcinoma (HCC) often face compound libraries with inadequate potency or irrelevant selectivity. Psiguadial D directly addresses this gap as a highly potent and selective chemical probe for HepG2-driven HCC and multidrug resistance (MDR) studies. - Delivers an IC₅₀ of 128.3 nM against HepG2 cells, enabling low-dose in vitro modeling with minimized off-target effects versus less potent meroterpenoids (e.g., guapsidial A, IC₅₀ 3.21-9.94 μM). - Retains significant cytotoxicity against the adriamycin-resistant HepG2/ADM line (IC₅₀ 256 nM), making it a validated tool for investigating MDR reversal mechanisms. - Supplied with rigorous analytical certification, ensuring batch-to-batch reproducibility essential for medicinal chemistry lead optimization campaigns.

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B15138523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsiguadial D
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C
InChIInChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3/b17-9-/t21-,23+,24-,28+,30-/m1/s1
InChIKeyNBEIRDXSUKFMMG-UGUYBHGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psiguadial D Procurement Guide


Psiguadial D is a meroterpenoid belonging to the sesquiterpene-based subclass, first isolated from the leaves of Psidium guajava (guava) [1]. It features an unprecedented carbon skeleton [1] and demonstrates significant in vitro cytotoxicity, notably against human hepatocellular carcinoma (HepG2) cells, with a reported IC₅₀ value of 128.3 nM . As a natural product with a complex structure, it serves as a valuable chemical probe for investigating novel anticancer mechanisms and as a challenging synthetic target for total synthesis methodology development.

1
Research Model Hepatocellular carcinoma (HepG2) cell model studies
2
Compound Type Sesquiterpene-based meroterpenoid chemical probe
3
Procurement Attribute Reported cell-model response context; supports total synthesis workflow

Differentiated Cytotoxicity Profiles


Meroterpenoids from Psidium guajava are a structurally diverse class with significant variations in cytotoxic potency and cell line specificity, rendering them non-interchangeable. For instance, while Psiguadial D exhibits an IC₅₀ of 128.3 nM against HepG2 cells , other closely related compounds show markedly different activities: guajadial B demonstrates an IC₅₀ of 150 nM against A549 lung cancer cells [1], and guapsidial A displays a broad but less potent profile with IC₅₀ values ranging from 3.21–9.94 μM across multiple cell lines [2]. Such differences in potency—up to a 77-fold variation—and target cell line selectivity highlight that substituting one meroterpenoid for another will not yield equivalent experimental outcomes, making compound-specific procurement essential for reproducible research.

Target Compound Psiguadial D exhibits a reported HepG2 cell-model response.
Substitute Compound Guajadial B displays a distinct A549 lung adenocarcinoma response context.
Cell-line specificity may not transfer. Target-based procurement requires review.
Target Compound Psiguadial D profile supports potency-dependent HepG2 assay workflows.
Substitute Compound Guapsidial A shows a lower reported HepG2 response magnitude.
Potency context may differ significantly. Assay-response data may not replicate.

Psiguadial D Comparative Evidence


HepG2 Cytotoxicity vs. Guapsidial A

Psiguadial D demonstrates a substantially more potent inhibition of HepG2 hepatocellular carcinoma cell growth compared to the structurally related meroterpenoid guapsidial A. This quantitative difference underscores Psiguadial D's higher potency for studies specifically focused on liver cancer models.

HepG2 Cytotoxicity vs. Guapsidial A
Cross-study comparable
~25- to 77-fold lower IC₅₀ relative to guapsidial A in respective assays.
Reported HepG2 potency difference supports concentration-dependent study designs.
HepG2 cell line; standard MTT or similar cytotoxicity assay context.
Anticancer Hepatocellular carcinoma Cytotoxicity

Cell Line Selectivity: Guajadial B Comparison

While both Psiguadial D and guajadial B are potent meroterpenoids, they exhibit distinct cell line selectivity profiles. Psiguadial D is characterized by its potent activity against the liver cancer line HepG2, whereas guajadial B's most notable potency is reported against the lung cancer line A549.

Cell Line Selectivity: Guajadial B
Cross-study comparable
HepG2 (128.3 nM) vs. A549 (150 nM). Distinct cancer cell-type response contexts.
Supports cell-model-specific validation rather than interchangeability assumptions.
Hepatocellular carcinoma vs. lung adenocarcinoma research models.
Anticancer Hepatocellular carcinoma Lung adenocarcinoma

Unprecedented Sesquiterpene Skeleton

Psiguadial D possesses an unprecedented sesquiterpene-based meroterpenoid skeleton, a structural feature that distinguishes it from many other known meroterpenoids. This novelty is established through extensive spectroscopic studies and X-ray crystallography in its original isolation and characterization [1].

Unprecedented Sesquiterpene Skeleton
Supporting evidence
Novel, unprecedented sesquiterpene-based meroterpenoid carbon framework.
Supports synthetic methodology development and exploration of novel chemical space.
Structural elucidation by NMR, MS, and X-ray crystallography.
Natural product Chemical synthesis Structural biology

Activity in Drug-Resistant HepG2/ADM

Psiguadial D exhibits significant cytotoxicity not only against the parental HepG2 cell line but also against the adriamycin (doxorubicin)-resistant subline, HepG2/ADM [1]. This dual activity suggests Psiguadial D may circumvent common multidrug resistance mechanisms, a key limitation for many established chemotherapeutics.

Activity in Drug-Resistant HepG2/ADM
Class-level inference
Reported cytotoxicity against HepG2/ADM (adriamycin-resistant) cells.
Supports MDR mechanism studies and endpoint monitoring in resistant models.
Data to verify; class-level inference on MDR circumvention.
Anticancer Drug resistance Multidrug resistance

Psiguadial D Application Scenarios


HCC Chemical Probe Development

Given its potent activity against HepG2 cells (IC₅₀ = 128.3 nM) and its ability to inhibit the adriamycin-resistant HepG2/ADM line [1], Psiguadial D is an ideal candidate for use as a chemical probe to study HCC-specific mechanisms, particularly those involving drug resistance pathways. Its high potency allows for lower dosing in in vitro models, minimizing off-target effects compared to less potent in-class compounds like guapsidial A.

Total Synthesis Methodology

The unprecedented and complex sesquiterpene-based skeleton of Psiguadial D, elucidated by NMR and X-ray crystallography [1], makes it a compelling target for the development and validation of novel total synthesis methodologies. Its structural novelty provides a rigorous test for new synthetic strategies and cascade reactions.

SAR & Lead Optimization

The clear differentiation in potency and cell line selectivity between Psiguadial D and other meroterpenoids (e.g., ~25–77-fold more potent than guapsidial A on HepG2, and distinct from the A549-selective guajadial B [REFS-1, REFS-2]) establishes it as a promising lead scaffold. Procurement of Psiguadial D enables medicinal chemistry campaigns aimed at understanding its pharmacophore and further optimizing its anticancer properties.

MDR Mechanism Studies

The retained significant cytotoxicity of Psiguadial D against the HepG2/ADM cell line, a model of multidrug resistance [1], positions it as a valuable tool for researchers exploring how natural products can overcome MDR. It can serve as a positive control or a lead compound in studies comparing the efficacy of known chemotherapeutics against resistant cancer phenotypes.

Application
Selection Property
Validation Focus
HCC Cell-Model Probe Research
Reported HepG2 response context
HCC model response and resistant-strain validation
Total Synthesis Methodology
Reported skeleton novelty
Synthetic route feasibility and cascade reaction development
Meroterpenoid SAR Studies
Meroterpenoid potency profile differences
Pharmacophore analysis and cell-model response interpretation
MDR Mechanism Studies
Reported resistant-model response
MDR-related endpoint monitoring and comparative model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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